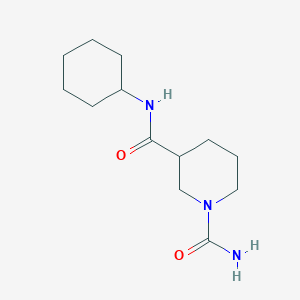
N3-cyclohexylpiperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-cyclohexylpiperidine-1,3-dicarboxamide is a chemical compound with the molecular formula C13H23N3O2 It is a dicarboxamide derivative, which means it contains two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclohexylpiperidine-1,3-dicarboxamide typically involves the reaction of cyclohexylamine with piperidine-1,3-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the amide bonds, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N3-cyclohexylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions, where one or both amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N3-cyclohexylpiperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-cyclohexylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Other dicarboxamide derivatives with similar structures.
Uniqueness
N3-cyclohexylpiperidine-1,3-dicarboxamide is unique due to its specific cyclohexyl and piperidine moieties, which confer distinct chemical and biological properties compared to other dicarboxamide derivatives.
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-N-cyclohexylpiperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C13H23N3O2/c14-13(18)16-8-4-5-10(9-16)12(17)15-11-6-2-1-3-7-11/h10-11H,1-9H2,(H2,14,18)(H,15,17) |
InChI Key |
QGGNFLJMYYGZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
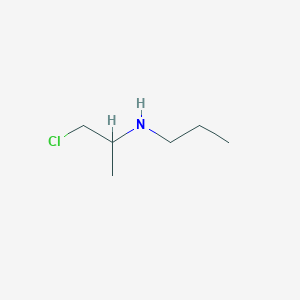
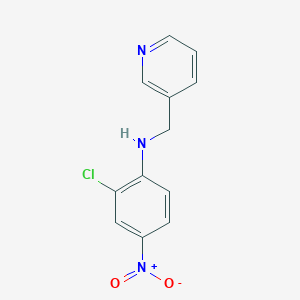
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
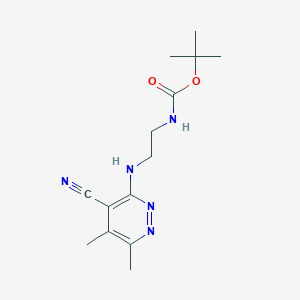

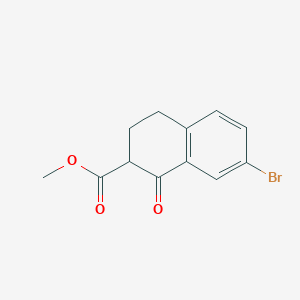
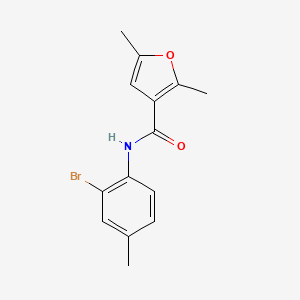
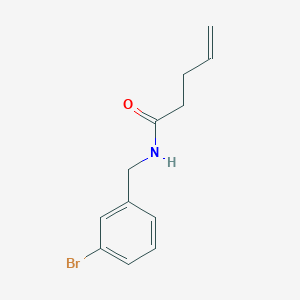

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)


